Cas no 1507068-46-3 (4-(methoxymethyl)-3-(trifluoromethyl)aniline)

1507068-46-3 structure
Nome del prodotto:4-(methoxymethyl)-3-(trifluoromethyl)aniline
Numero CAS:1507068-46-3
MF:C9H10F3NO
MW:205.17701292038
MDL:MFCD22492251
CID:4602911
PubChem ID:81116769
4-(methoxymethyl)-3-(trifluoromethyl)aniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(methoxymethyl)-3-(trifluoromethyl)aniline
-
- MDL: MFCD22492251
- Inchi: 1S/C9H10F3NO/c1-14-5-6-2-3-7(13)4-8(6)9(10,11)12/h2-4H,5,13H2,1H3
- Chiave InChI: PBZKTNYUVBUFKF-UHFFFAOYSA-N
- Sorrisi: C1(N)=CC=C(COC)C(C(F)(F)F)=C1
4-(methoxymethyl)-3-(trifluoromethyl)aniline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-301688-0.05g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 95.0% | 0.05g |
$174.0 | 2025-03-19 | |
Enamine | EN300-301688-2.5g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 95.0% | 2.5g |
$1454.0 | 2025-03-19 | |
Enamine | EN300-301688-10.0g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 95.0% | 10.0g |
$3191.0 | 2025-03-19 | |
Aaron | AR01B6DH-2.5g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 90% | 2.5g |
$2025.00 | 2023-12-16 | |
1PlusChem | 1P01B655-50mg |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 90% | 50mg |
$229.00 | 2025-03-19 | |
1PlusChem | 1P01B655-5g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 95% | 5g |
$2722.00 | 2024-06-20 | |
1PlusChem | 1P01B655-2.5g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 95% | 2.5g |
$1859.00 | 2024-06-20 | |
Aaron | AR01B6DH-50mg |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 95% | 50mg |
$265.00 | 2025-02-09 | |
1PlusChem | 1P01B655-1g |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 90% | 1g |
$861.00 | 2025-03-19 | |
A2B Chem LLC | AV99993-100mg |
4-(methoxymethyl)-3-(trifluoromethyl)aniline |
1507068-46-3 | 90% | 100mg |
$306.00 | 2024-04-20 |
4-(methoxymethyl)-3-(trifluoromethyl)aniline Letteratura correlata
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
1507068-46-3 (4-(methoxymethyl)-3-(trifluoromethyl)aniline) Prodotti correlati
- 1417793-45-3(2-Chloro-N-(6-chloropyrazin-2-yl)acetamide)
- 1610377-18-8(Methyl 2,6-dioxo-3-{2-(trimethylsilyl)ethoxy-methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate)
- 359899-79-9(4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol)
- 1210857-52-5(1-(3,4-dimethoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine)
- 106344-20-1(Tin(IV) mesoporphyrin IX dichloride)
- 2229504-36-1(5-4-methoxy-2-(trifluoromethyl)phenyl-1,2-oxazol-4-amine)
- 2580236-53-7(1-2-(2,2,2-trifluoroethyl)cyclohexylmethanamine)
- 2227664-27-7((2R)-2-amino-2-(4-methylcyclohexyl)ethan-1-ol)
- 1240527-14-3(2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one)
- 1806053-02-0(2,4-Bis(trifluoromethyl)-3-(methyl)thioanisole)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1507068-46-3)4-(methoxymethyl)-3-(trifluoromethyl)aniline

Purezza:99%
Quantità:1g
Prezzo ($):487.0